molecular formula C4H8K2N3O5P B102907 Creatine phosphate, dipotassium salt CAS No. 18838-38-5

Creatine phosphate, dipotassium salt

Cat. No. B102907
CAS RN: 18838-38-5
M. Wt: 287.29 g/mol
InChI Key: SQOKPBMWFCQTDM-UHFFFAOYSA-L
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Description

Creatine phosphate, dipotassium salt (CPS), is a compound that has been studied for its potential effects on the human body, particularly in the context of physical performance and medical applications. It is a derivative of creatine, a molecule that plays a crucial role in energy production within cells, especially muscle cells. CPS has been investigated for its ability to enhance anaerobic working capacity and body weight in men, as well as its use in biomedical applications such as protein adsorption and as a cardiovascular drug for heart failure treatment .

Synthesis Analysis

The synthesis of CPS has been explored in various contexts. For instance, CPS has been used as an organic phosphorus source in the sonochemical synthesis of hydroxyapatite nanoflowers (HAFs). This method involves a one-step rapid synthesis process that results in the self-assembly of hydroxyapatite nanosheets into nanoflowers, which have potential biomedical applications .

Molecular Structure Analysis

The molecular structure of CPS has been characterized using a range of analytical techniques. Different hydrate forms of CPS have been identified, including a stable low hydrate form and a pressure-sensitive transit form. These forms have been characterized using X-ray powder diffraction (XRPD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, and other techniques. The structural analysis is crucial for understanding the physicochemical properties and stability of the compound .

Chemical Reactions Analysis

CPS undergoes various chemical reactions, as evidenced by studies on its fragmentation mechanisms. An unusual seven-centered rearrangement mechanism has been observed in the gas phase during electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) analysis. This mechanism has been further confirmed through deuterium-labeled experiments and density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPS are influenced by its molecular structure and the presence of different hydrate forms. The stability of these forms under thermal stimulation has been studied, revealing that certain hydrate forms are more stable and could be more suitable for pharmaceutical development. Additionally, the compound's ability to supplement cardioplegic solutions suggests that it can maintain higher myocardial content of ATP and creatine compounds, which is beneficial for heart function during and after ischemia .

Scientific Research Applications

1. Salting-Out Agent in Chemical Recovery Processes

Creatine phosphate, specifically in the form of dipotassium hydrogen phosphate (K2HPO4), has been studied for its utility in chemical recovery processes. K2HPO4 demonstrated a strong salting-out effect on acetone, butanol, and ethanol mixtures, enhancing the recovery of these chemicals. This effect is attributed to the hydration of charged ions in the solution, suggesting potential industrial applications in chemical separation and recovery processes (Yi, Xie, & Qiu, 2014).

2. Therapeutic Role in Muscle and Cardiac Pathologies

Extensive research since the 1970s has shown that creatine phosphate (CrP) plays a crucial role in cardiac and skeletal muscle energetics. A decrease in CrP levels is associated with muscle pathology, and supplementation has been explored to improve muscle performance. CrP has demonstrated benefits in conditions such as heart failure, myocardial ischemia, and cerebral ischemia. These findings underscore its potential as a therapeutic agent in various clinical applications targeting cellular energy impairment (Strumia, Pelliccia, & D’Ambrosio, 2012).

3. Role in Energy Metabolism and Cellular Function

Research on creatine phosphate emphasizes its fundamental physiological role in providing chemical energy for cell viability, particularly in muscle tissue. It has been utilized as a cardioprotective agent in heart surgery and cardiology. Additionally, emerging evidence suggests antioxidant and anti-apoptotic properties of CrP, expanding its potential clinical applications beyond cardiology to areas like neurology (Gaddi, Galuppo, & Yang, 2017).

4. Effectiveness in Tissue Creatine Storage

Studies have compared the effectiveness of creatine and guanidinoacetate in enhancing tissue creatine stores. While both compounds can increase hepatic creatine concentration, guanidinoacetate has shown higher efficacy in increasing muscle creatine levels. This research highlights the nuanced differences in the effectiveness of various creatine formulations in specific tissues and their potential implications for treatment strategies (McBreairty et al., 2015).

5. Application in Biomedical Materials

Creatine phosphate has been utilized in the microwave-hydrothermal synthesis of magnesium phosphate pentahydrate nanosheets. Using creatine phosphate as an organic phosphorus source, these nanosheets have shown potential in applications like protein adsorption and bone regeneration due to their biocompatibility and biodegradability (Qi et al., 2016).

Safety And Hazards

Safety measures for handling Creatine phosphate, dipotassium salt include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOKPBMWFCQTDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8K2N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066427
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Creatine phosphate, dipotassium salt

CAS RN

18838-38-5
Record name Creatine phosphate dipotassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phosphonoamidino)sarcosine, dipotassium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
Y Kawarasaki, T Kawai, H Nakano, T Yamane - Analytical biochemistry, 1995 - Elsevier
… Hepes–tetramethylamine buffer (pH 7.6), 1 mM ATP, 0.1 mM GTP, 30 or 40 mM creatine phosphate dipotassium salt, 300 puM spermidine, 4 mM dithiothreitol, 40 pg/ml creatine kinase, …
Number of citations: 64 www.sciencedirect.com
T Shibasaki - The Journal of Physiology, 1987 - Wiley Online Library
1. The delayed rectifier K+ current (IK) of single pace‐maker cells from the sino‐atrial node and the atrioventricular node of the rabbit heart was investigated using the whole‐cell and cell…
Number of citations: 431 physoc.onlinelibrary.wiley.com
A Shinbo, T Iijima - British journal of pharmacology, 1997 - Wiley Online Library
… The pipette solution contained (in mM): K-aspartate 110, KCl 20, MgCl 2 2, ATP dipotassium salt 4, GTP disodium salt 0.1, creatine phosphate dipotassium salt 6, EGTA 10 and HEPES …
Number of citations: 117 bpspubs.onlinelibrary.wiley.com
MD Morch, G Drugeon, P Szafranski… - Journal of virology, 1989 - Am Soc Microbiol
Turnip yellow mosaic virus genomic RNA codes in vitro for two overlapping proteins, 150-kilodalton (150K protein) and 206-kilodalton (206K protein) proteins. The proteolytic maturation …
Number of citations: 38 journals.asm.org
A Kuruma, M Hiraoka, S Kawano - Pflügers Archiv, 1998 - Springer
We investigated how Ca 2+ -sensitive transient outward current, I to(Ca) , is activated in rabbit ventricular myocytes in the presence of intracellular Na + (Na + i ) using the whole-cell …
Number of citations: 21 link.springer.com
W Zagorski, MD Morch, AL Haenni - Biochimie, 1983 - Elsevier
… Na-tosyl-t,-lysyl-chloromethane (TIZ~K), ATP dipotassium salt and creatine phosphate dipotassium salt were from Calbiochem-Behring Corp. (West Germany). Acrylamide and …
Number of citations: 19 www.sciencedirect.com
I Nakajima, H Watanabe, K Iino, T Saito… - Circulation journal, 2002 - jstage.jst.go.jp
… The Na+-free and K+-rich pipette solution contained (in mmol/L) 110 K-aspartate; 20 KCl; 6 creatine phosphate dipotassium salt; 5 MgATP; 10 EGTA; and 5 HEPES (pH=7.0, adjusted …
Number of citations: 15 www.jstage.jst.go.jp
MD Morch, G Drugeon, W Zagorski, AL Haenni - Methods in enzymology, 1986 - Elsevier
Publisher Summary This chapter describes a method for the preparation of wheat germ extracts and incubation conditions that enable high-molecular-weight proteins to be synthesized …
Number of citations: 53 www.sciencedirect.com
GD Brown, RW Peluso, SA Moyer, RW Moyer - Journal of Biological …, 1983 - ASBMB
A rapid, simple procedure is described for the preparation of cell-free extracts of both uninfected and virus-infected pig kidney and baby hamster kidney cells which are very active in the …
Number of citations: 26 www.jbc.org
A Noma, T Shibasaki - The Journal of physiology, 1985 - Wiley Online Library
The question whether activation of the ATP‐regulated K channel is responsible for macroscopic anoxia‐induced outward currents was examined in ventricular cells isolated …
Number of citations: 322 physoc.onlinelibrary.wiley.com

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